molecular formula C12H11NO3 B1502141 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid CAS No. 885273-82-5

2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Cat. No.: B1502141
CAS No.: 885273-82-5
M. Wt: 217.22 g/mol
InChI Key: FACZPLBDNSGSHD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups and an oxazole ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 2-(3,4-dimethylphenyl)oxazole-4-carboxamide using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound's unique properties make it suitable for use in materials science and as a chemical intermediate in industrial processes.

Mechanism of Action

2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid can be compared with other similar compounds, such as 2-(3,4-dimethylphenyl)oxazole-5-carboxylic acid and 2-(3,4-dimethylphenyl)thiazole-4-carboxylic acid. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting biological and chemical properties.

Comparison with Similar Compounds

  • 2-(3,4-Dimethylphenyl)oxazole-5-carboxylic acid

  • 2-(3,4-Dimethylphenyl)thiazole-4-carboxylic acid

  • 2-(3,4-Dimethylphenyl)imidazole-4-carboxylic acid

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9(5-8(7)2)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACZPLBDNSGSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695871
Record name 2-(3,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-82-5
Record name 2-(3,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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